Cas no 1807303-56-5 (Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate)
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H5F4NO2/c1-17-9(16)8-5(4-15)6(10(12,13)14)2-3-7(8)11/h2-3H,1H3
- InChI Key: KVGXRHWGIYOFLR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(F)(F)F)=C(C#N)C=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 346
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011668-250mg |
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate |
1807303-56-5 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015011668-500mg |
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate |
1807303-56-5 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A015011668-1g |
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate |
1807303-56-5 | 97% | 1g |
$1519.80 | 2023-09-02 |
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate (CAS No. 1807303-56-5): A Comprehensive Overview
Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate, identified by its CAS number 1807303-56-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluoro-substituted benzoates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of cyano, fluoro, and trifluoromethyl groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The synthesis and characterization of Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate involve meticulous chemical processes that ensure high purity and yield. The introduction of fluorine atoms into the aromatic ring enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. Additionally, the cyano group introduces a polar site for potential interactions with biological targets, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing the overall reactivity and binding affinity.
In recent years, there has been a surge in research focused on fluoro-substituted compounds due to their improved pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the pharmacological properties of molecules by affecting their solubility, bioavailability, and metabolic pathways. For instance, the incorporation of fluorine into drug candidates has been shown to enhance their binding to enzymes and receptors, leading to more potent and selective therapeutic agents. Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate exemplifies this trend, as its structural features make it a promising candidate for further exploration in medicinal chemistry.
The biological activity of Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate has been extensively studied in various preclinical models. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors associated with inflammatory responses and cancer progression. The fluoro group plays a pivotal role in these interactions by enhancing the compound's ability to bind to target proteins. Furthermore, the cyano group may participate in hydrogen bonding or ionic interactions, further stabilizing the enzyme-substrate complex.
One of the most compelling aspects of Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate is its potential in developing novel therapeutic strategies against chronic diseases. Current research suggests that this compound may have applications in anti-inflammatory and anticancer therapies. The ability to modulate biological pathways with high specificity is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy. The structural versatility of this molecule allows for further derivatization, enabling researchers to fine-tune its properties for specific applications.
The synthetic pathways for producing Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate have been optimized to ensure scalability and cost-effectiveness. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to achieve high yields and purity levels. These methods not only enhance the efficiency of production but also allow for the synthesis of analogs with varying substituents, facilitating structure-activity relationship studies.
The pharmacokinetic profile of Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate is another area of interest. Studies have shown that fluoro-substituted compounds generally exhibit longer half-lives due to their resistance to metabolic degradation. This property is particularly advantageous for drugs that require prolonged action or frequent dosing. Additionally, the lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, improving drug absorption and distribution throughout the body.
In conclusion, Methyl 2-cyano-6-fluoro-3-(trifluoromethyl)benzoate (CAS No. 1807303-56-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting various diseases. The ongoing research into its biological activity and synthetic methodologies underscores its importance in advancing drug discovery efforts. As our understanding of fluorinated compounds continues to grow, compounds like this are poised to play a crucial role in shaping future medical treatments.
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